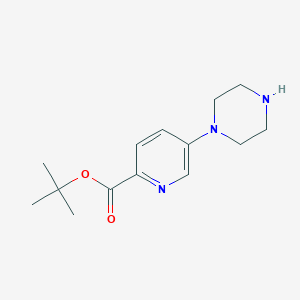
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H21N3O2 . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives has been described . Another example is the preparation of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester, which involves stirring with Pd/C in ethanol under an H2 balloon for 3 hours .Wirkmechanismus
The mechanism of action of 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is not well understood. However, it is believed that the piperazine portion of the molecule acts as a Lewis acid, while the carboxylic acid group acts as a Lewis base. This allows this compound to form complexes with metal ions and other molecules, which can then be used for various applications.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, to reduce inflammation, and to act as an anti-oxidant. In addition, it has been found to have anti-cancer activity, to inhibit the growth of tumor cells, and to reduce the toxicity of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester for laboratory experiments include its low cost and ease of synthesis. It is also non-toxic, which makes it safe to use in laboratory settings. However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can degrade over time, and it is also not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
In the future, 5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester could be further developed for use in a variety of applications. These could include the development of new drug delivery systems, the development of new catalysts for organic synthesis, and the development of new chelating agents for metal ions. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be done to improve the stability and solubility of this compound in order to make it more suitable for use in laboratory experiments.
Synthesemethoden
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester can be synthesized by a number of methods, including the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate in the presence of sodium hydroxide, the reaction of piperazine with tert-butyl isocyanate in the presence of sodium hydroxide, and the reaction of piperazine with tert-butyl chloroformate in the presence of sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is widely used in the scientific research community for its unique properties. It is used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a complexing agent for metal ions. It is also used as a surfactant in the production of polymers, as a stabilizer for enzymes, and as a chelating agent for metal ions.
Eigenschaften
IUPAC Name |
tert-butyl 5-piperazin-1-ylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-5-4-11(10-16-12)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCRTIKTGPUZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
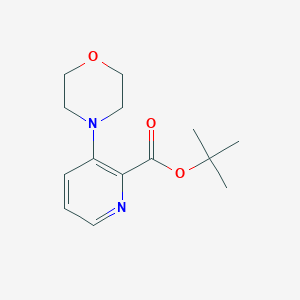
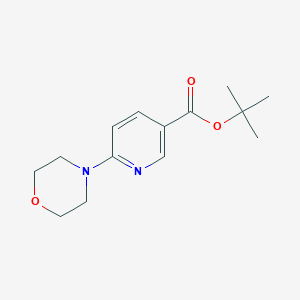
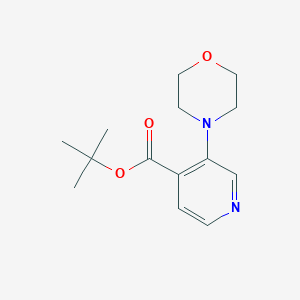
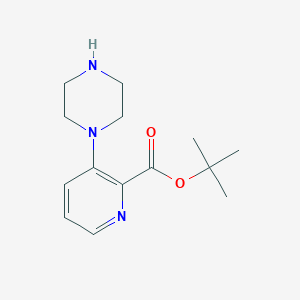
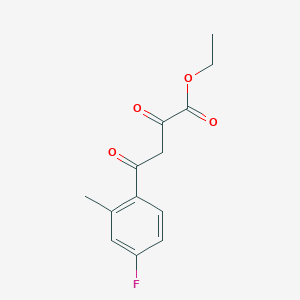


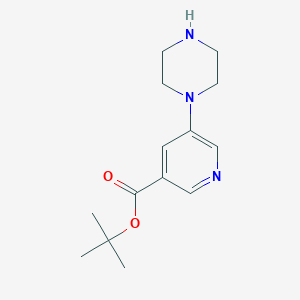
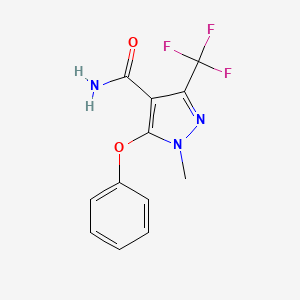

![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carboxylic acid amide](/img/structure/B6299009.png)

